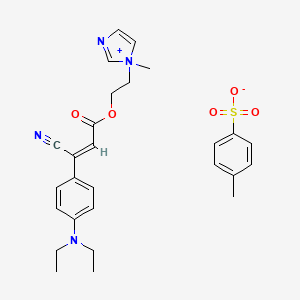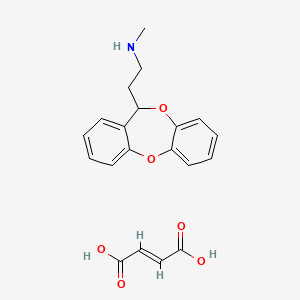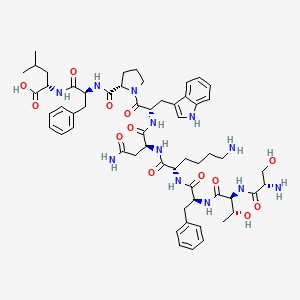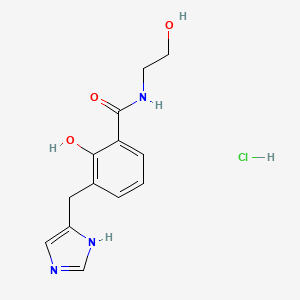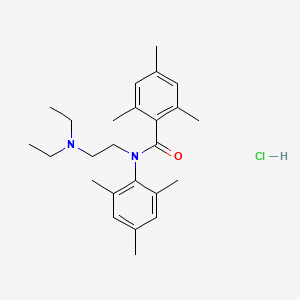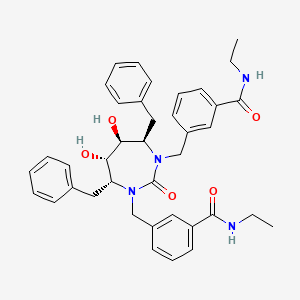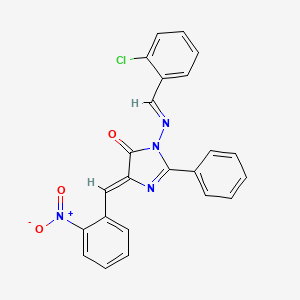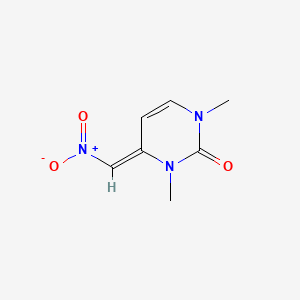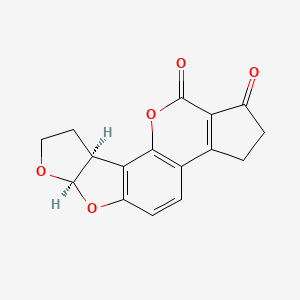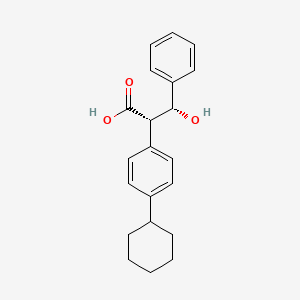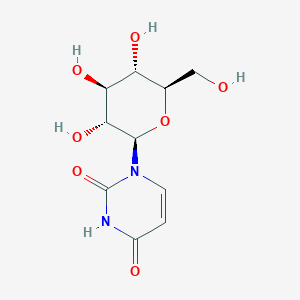
1-Beta-D-Glucopyranosylpyrimidine-2,4(1h,3h)-Dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-beta-D-glucopyranosyl- is a compound that combines a pyrimidinedione core with a glucopyranosyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-beta-D-glucopyranosyl- typically involves the glycosylation of a pyrimidinedione derivative with a glucopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent, such as dichloromethane, under inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-beta-D-glucopyranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinedione core, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidinedione core.
Reduction: Reduced forms of the pyrimidinedione.
Substitution: Substituted pyrimidinedione derivatives with various functional groups.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 1-beta-D-glucopyranosyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or bioactivity.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-beta-D-glucopyranosyl- involves its interaction with specific molecular targets. The glucopyranosyl moiety facilitates binding to carbohydrate-recognizing proteins, while the pyrimidinedione core can interact with nucleic acids or enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context.
相似化合物的比较
Similar Compounds
Amobarbital: A barbiturate derivative with a similar pyrimidinedione core.
Methyl α-D-glucopyranoside: A compound with a similar glucopyranosyl moiety.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-beta-D-glucopyranosyl- is unique due to the combination of its pyrimidinedione core and glucopyranosyl moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
3180-77-6 |
|---|---|
分子式 |
C10H14N2O7 |
分子量 |
274.23 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-3-4-6(15)7(16)8(17)9(19-4)12-2-1-5(14)11-10(12)18/h1-2,4,6-9,13,15-17H,3H2,(H,11,14,18)/t4-,6-,7+,8-,9-/m1/s1 |
InChI 键 |
PBGBADORVLQASN-DDIGBBAMSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


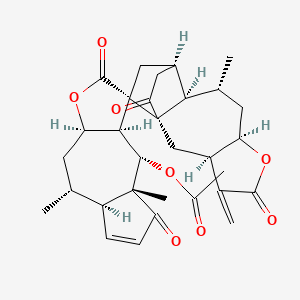

![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
